ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H19ClN2O5S and its molecular weight is 434.89. The purity is usually 95%.
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Biological Activity
Ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological effects, including antitumor activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiophene core, which is known for its biological activity. Its IUPAC name reflects various functional groups that contribute to its pharmacological properties.
Research has indicated that derivatives of benzothiophene compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest:
- Apoptosis Induction : Studies show that this compound can trigger apoptosis in cancer cells through mitochondrial pathways. The compound has been documented to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to G2/M phase cell cycle arrest. This effect is crucial for halting the proliferation of cancer cells .
In Vitro Studies
A notable study evaluated the compound's efficacy against MCF-7 breast cancer cells:
- IC50 Values : The compound demonstrated an IC50 value of approximately 23.2 µM, indicating potent cytotoxicity compared to untreated controls. The treated cells showed significant reductions in viability and increased early and late apoptotic populations .
Treatment | IC50 (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
---|---|---|---|
Control | - | 3.33 | - |
Compound | 23.2 | 8.73 | 18.13 |
Neuropharmacological Effects
Beyond its antitumor properties, there is emerging evidence suggesting that this compound may also have neuroprotective effects. The benzothiophene scaffold has been linked to the modulation of neurotransmitter systems and may exhibit activity as an acetylcholinesterase inhibitor.
Case Studies
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, derivatives similar to this compound have shown potential in protecting neuronal cells from oxidative stress-induced damage .
- Cognitive Function Assessment : Behavioral tests indicated improvements in memory and learning tasks following treatment with benzothiophene derivatives in aged mice models .
Properties
IUPAC Name |
ethyl (7Z)-2-acetamido-7-(2-chlorobenzoyl)oxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S/c1-3-27-20(26)16-13-8-6-10-15(17(13)29-18(16)22-11(2)24)23-28-19(25)12-7-4-5-9-14(12)21/h4-5,7,9H,3,6,8,10H2,1-2H3,(H,22,24)/b23-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRXGEXKEIYQIQ-HAHDFKILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C3=CC=CC=C3Cl)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC\2=C1CCC/C2=N/OC(=O)C3=CC=CC=C3Cl)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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